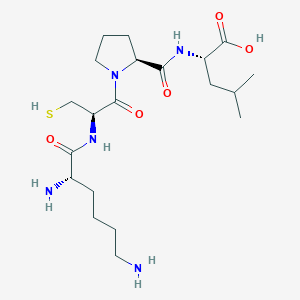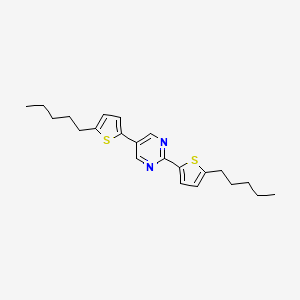![molecular formula C17H22N2O4 B14241605 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the benzoylamino group, and esterification.
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of the Benzoylamino Group: This can be achieved through an amide coupling reaction, where a benzoyl chloride reacts with an amine group on the spirocyclic core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, and the use of automated systems for the amide coupling and esterification steps.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzoylamino group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoylamino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various synthetic pathways.
Material Science: The compound’s spirocyclic structure can impart unique properties to materials, making it useful in the development of new polymers or other advanced materials.
Mecanismo De Acción
The mechanism by which 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable tool for probing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
- 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Uniqueness
2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzoylamino group and the ethyl ester, along with the spirocyclic core, distinguishes it from other similar compounds. This unique structure can lead to different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H22N2O4 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
ethyl (5R,9S)-9-benzamido-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-16(21)19-10-14(17(11-19)8-9-22-12-17)18-15(20)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,20)/t14-,17+/m1/s1 |
Clave InChI |
VZMJNJPGIMSUNF-PBHICJAKSA-N |
SMILES isomérico |
CCOC(=O)N1C[C@H]([C@]2(C1)CCOC2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)N1CC(C2(C1)CCOC2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


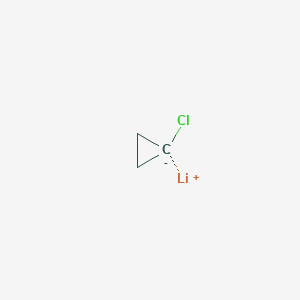
![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)
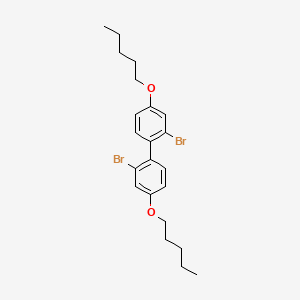
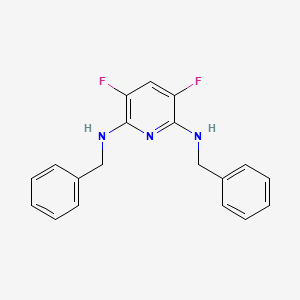
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
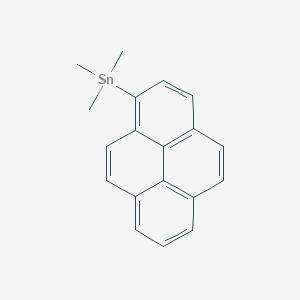
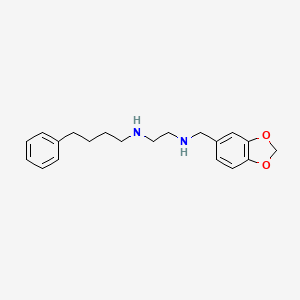
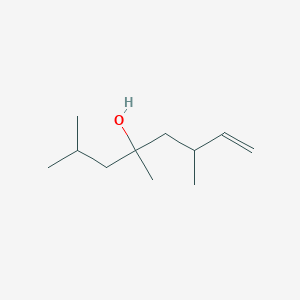
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
